3-[[4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-1-ol
Description
3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
CAS No. |
896066-06-1 |
|---|---|
Molecular Formula |
C21H28N4O3 |
Molecular Weight |
384.5g/mol |
IUPAC Name |
3-[[4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-1-ol |
InChI |
InChI=1S/C21H28N4O3/c1-12(2)8-15-14-10-27-21(3,4)9-13(14)16-17-18(28-20(16)25-15)19(24-11-23-17)22-6-5-7-26/h11-12,26H,5-10H2,1-4H3,(H,22,23,24) |
InChI Key |
IBGBKXQUIUSQRH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCCO |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol typically involves multi-step organic reactionsThe final step involves the attachment of the amino-propanol moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully monitored to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol
- [(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl)sulfanyl]acetate
Uniqueness
What sets 3-[(5-isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-propanol apart from similar compounds is its unique combination of functional groups and heterocyclic rings, which may confer distinct biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
